molecular formula C15H22BNO4 B2817067 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester CAS No. 1351529-85-5

2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester

Cat. No.: B2817067
CAS No.: 1351529-85-5
M. Wt: 291.15
InChI Key: QUFHRKDGXTWDSH-UHFFFAOYSA-N
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Description

“2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16BNO2 . The molecular weight of this compound is 209.01 g/mol .


Chemical Reactions Analysis

Pinacol boronic esters are known to undergo a variety of chemical reactions. For instance, they can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis and Coupling Reactions

This compound is utilized in Suzuki coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. For instance, the synthesis of 3-Pyridylboronic Acid and its Pinacol Ester, and its application in Suzuki Coupling to prepare 3-Pyridin-3-ylquinoline, demonstrates its essential role in constructing complex molecules such as quinolines through boronic esters, showcasing the importance of such compounds in synthesizing functionalized organic compounds (Li et al., 2005).

Analytical Challenges and Solutions

Pinacolboronate esters, including the target compound, pose unique analytical challenges due to their reactive nature, especially in processes like Suzuki coupling. Strategies to overcome these challenges, such as using non-aqueous and aprotic diluents and highly basic mobile phases, have been developed to stabilize these compounds for purity analysis, emphasizing the care needed in handling and analyzing such reactive intermediates (Zhong et al., 2012).

Applications in Material Science

The use of boronic acid pinacol esters extends into material science, where they are involved in the synthesis of luminescent complexes for carbohydrate sensing. This application demonstrates the interdisciplinary utility of these compounds, bridging organic chemistry with material science to develop sensors that could have implications for biological and medical research (Hashemzadeh et al., 2020).

Boronic Acid Ester Reactions

Additionally, the formation of cyclic boronate esters with pinacol affords enhanced Lewis acidity, which is pivotal for interactions like cation-π stacking, leading to fluorescence enhancement. This property is exploited in various fields, including the development of fluorescent probes and materials (Huang et al., 2010).

Safety and Hazards

While specific safety and hazard information for “2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester” is not available, it’s important to handle all chemicals with care and follow standard safety protocols. Some boronic esters may cause skin irritation, serious eye irritation, respiratory irritation, and can be harmful if swallowed .

Future Directions

The future directions in the research and application of “2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester” and similar compounds likely involve further development of their synthesis methods, exploration of their chemical properties, and expansion of their applications in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the creation of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s worth noting that the rate of reaction of similar boronic pinacol esters is influenced by the ph, with the reaction rate considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by the pH of its environment.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH , suggesting that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Additionally, the compound’s reactivity may be tempered by air and moisture sensitivity .

Properties

IUPAC Name

2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-7-17-13(9-11)19-12-6-8-18-10-12/h5,7,9,12H,6,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFHRKDGXTWDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351529-85-5
Record name 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester
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